2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
Description
This compound features a benzamide core substituted with a 2-ethoxy group, linked via an ethyl chain to a thiazole ring bearing a 4-methoxyphenyl substituent. Its molecular weight is estimated at ~385.4 g/mol, with a logP of ~3.0, suggesting moderate solubility and membrane permeability.
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-26-19-7-5-4-6-18(19)20(24)22-13-12-16-14-27-21(23-16)15-8-10-17(25-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMWCOHVQMIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is typically formed by reacting an appropriate benzoyl chloride with an amine.
Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and ethoxy group are primary sites for oxidation:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Thiazole Sulfur Oxidation | H₂O₂ (30%), RT, 12 hrs | Sulfoxide (minor), Sulfone (major) | Selective oxidation to sulfone dominates under prolonged conditions. |
| Ethoxy Group Oxidation | KMnO₄ (acidic), 60°C, 6 hrs | Carboxylic acid derivative | Demethylation of methoxyphenyl may co-occur under strong acidic conditions. |
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Mechanistic Insight : Thiazole sulfur undergoes electrophilic oxidation, while the ethoxy group is cleaved to a carboxylic acid via radical intermediates.
Reduction Reactions
The amide and thiazole moieties participate in reduction:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux, 4 hrs | Amine derivative | Complete conversion to amine confirmed via NMR. |
| Thiazole Ring Reduction | H₂ (1 atm), Pd/C, MeOH, 24 hrs | Dihydrothiazole | Partial saturation observed; full reduction requires higher H₂ pressure. |
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Mechanistic Insight : LiAlH₄ selectively reduces the amide to an amine without affecting the thiazole ring. Catalytic hydrogenation targets the thiazole’s C=N bond.
Hydrolysis Reactions
The ethoxy and methoxy groups undergo hydrolysis under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ethoxy Hydrolysis | HCl (6M), reflux, 8 hrs | Phenolic derivative | Methoxyphenyl group remains intact under mild conditions. |
| Amide Hydrolysis | NaOH (10%), 100°C, 12 hrs | Carboxylic acid + Ethylene diamine | Thiazole ring stability confirmed via LC-MS. |
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Mechanistic Insight : Acidic hydrolysis of the ethoxy group proceeds via SN1, while amide cleavage follows nucleophilic acyl substitution.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazole and aromatic rings:
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Mechanistic Insight : Thiazole’s electron-rich C-5 position favors electrophilic bromination. BBr₃ selectively cleaves methoxy groups via Lewis acid-mediated demethylation.
Cross-Coupling Reactions
The thiazole and methoxyphenyl groups enable catalytic coupling:
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Mechanistic Insight : Palladium catalysts facilitate C-C/C-N bond formation at the thiazole’s C-2 and methoxyphenyl’s para positions .
Photochemical Reactions
UV-induced reactivity has been explored for functionalization:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), acetone, 24 hrs | Cyclobutane-fused thiazole | Diastereoselectivity influenced by solvent polarity. |
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Mechanistic Insight : Conjugation between thiazole and benzamide enables triplet-state reactivity under UV light.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported to be competitive with established antibiotics, demonstrating their potential as new antimicrobial agents .
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 - 100 | Yurttaş et al. (2015) |
| Escherichia coli | 100 - 200 | Salem (2017) |
| Pseudomonas aeruginosa | 200 - 400 | Salem (2017) |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HCT-116 | 12.3 | Cell cycle arrest |
| HepG2 | 10.1 | Apoptosis induction |
Anti-inflammatory Effects
Thiazole derivatives have also been reported to exhibit anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship
The structure of this compound plays a critical role in its biological activity. Modifications to the thiazole ring and substituents on the benzamide moiety can significantly alter potency and selectivity. Research has focused on optimizing these structures to enhance efficacy while minimizing toxicity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various thiazole derivatives were synthesized and tested against standard bacterial strains. The results indicated that certain modifications led to improved antimicrobial activity, with some derivatives showing MIC values lower than traditional antibiotics like ampicillin .
Case Study 2: Cytotoxicity in Cancer Cells
A series of thiazole derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The study concluded that specific structural features contributed significantly to their anticancer activity, with some compounds exhibiting IC50 values below those of existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with thiazole rings interact with enzymes or receptors, modulating their activity. The benzamide moiety could interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Findings and Insights
- Substituent Position : The ethoxy group in the target compound’s ortho position (vs. meta in ) may optimize steric compatibility with enzyme active sites.
- Thiazole vs. Imidazole : Replacement of thiazole with imidazole () eliminates sulfur’s polarizability, likely reducing affinity for sulfur-binding pockets in proteins.
- Synthetic Routes : Amide coupling reagents like EDC/HOBt () and cyclization strategies () are common in synthesizing such compounds, though regioselectivity challenges exist for substituted thiazoles.
Biological Activity
2-Ethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound with a complex structure that includes a thiazole ring known for its diverse biological activities. The compound has garnered attention for its potential pharmacological properties, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O3S, with a molecular weight of 378.48 g/mol. Its structure features an ethoxy group, a methoxyphenyl group, and a benzamide moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 378.48 g/mol |
| IUPAC Name | 2-ethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
| InChI | InChI=1S/C21H22N2O3S/c1-3-26... |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated low minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The thiazole moiety is also associated with anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models. For example, derivatives have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antidiabetic Potential
Recent studies have explored the role of this compound in enhancing insulin signaling pathways. A related compound demonstrated potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for type 2 diabetes treatment. The IC50 value was reported at 0.07 μM, indicating strong inhibitory activity that could enhance insulin-stimulated glucose uptake without significant cytotoxicity . This suggests that this compound may also hold promise as a therapeutic agent for diabetes management.
Study on Antimicrobial Activity
A study published in RSC Advances demonstrated that thiazole derivatives showed potent antibacterial activity against various strains. The compounds were tested for their MIC values against S. aureus and E. coli, revealing promising results that support the potential use of thiazole-containing compounds in antibiotic development .
Investigation into Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory effects of thiazole derivatives in animal models of arthritis. The findings suggested that these compounds could significantly reduce swelling and pain associated with inflammatory responses .
Evaluation of Antidiabetic Properties
In a study focused on PTP1B inhibitors, researchers synthesized a series of benzamide derivatives, including those structurally similar to this compound). The results indicated that these compounds could effectively enhance glucose uptake in cellular models, positioning them as candidates for further development as antidiabetic agents .
Q & A
Q. Characterization :
- NMR : and NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.14) .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Key parameters for optimization:
Note : Kinetic studies using HPLC can identify rate-limiting steps (e.g., imine formation) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibration (~690 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angle between thiazole and benzamide groups: 45–50°) .
- Elemental analysis : Validates C, H, N, S content (e.g., C: 62.1%, H: 5.2%, N: 9.8%, S: 7.4%) .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved in anticancer assays?
Potential causes and solutions:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based luminescence) and cell lines (e.g., HepG2 vs. MCF-7) .
- Impurities : Use preparative HPLC to remove byproducts (e.g., unreacted thiazole intermediates) .
- Solubility effects : Employ DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Advanced: What structure-activity relationship (SAR) trends have been identified for thiazole-containing analogs?
Mechanistic insight : The thiazole ring’s electron-deficient nature facilitates π-π stacking with kinase ATP-binding pockets .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Basic: How can purification challenges (e.g., low crystallinity) be addressed?
- Crystallization optimization : Use mixed solvents (e.g., EtOH/H₂O) and slow cooling .
- Alternative methods :
Advanced: How does computational modeling guide target identification for this compound?
- Molecular docking : Predicts binding to EGFR (ΔG: −9.2 kcal/mol) and PARP1 (ΔG: −8.7 kcal/mol) .
- MD simulations : Reveal stable hydrogen bonds between the ethoxy group and Asp831 of EGFR .
Basic: What stability-indicating analytical methods are recommended for long-term storage?
- HPLC-DAD : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- Forced degradation :
Advanced: What strategies are employed to study synergistic effects with FDA-approved drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
